3'-O-Methyltaxifolin
Overview
Description
3’-O-Methyltaxifolin is a methylated derivative of taxifolin, a naturally occurring flavonoid found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3’-O-Methyltaxifolin has garnered attention due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methyltaxifolin typically involves the methylation of taxifolin. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out under reflux conditions, leading to the selective methylation at the 3’-hydroxyl group .
Industrial Production Methods: Industrial production of 3’-O-Methyltaxifolin may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methyltaxifolin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the flavonoid ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’-O-Methyltaxifolin, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Its antioxidant properties make it a candidate for protecting cells from oxidative stress.
Medicine: Research has shown its potential anticancer activity, particularly against colon cancer cell lines.
Industry: It is used in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 3’-O-Methyltaxifolin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
3’-O-Methyltaxifolin is compared with other similar compounds such as:
Taxifolin: The parent compound, which lacks the methyl group at the 3’ position. Taxifolin has similar but less potent biological activities.
Quercetin: Another flavonoid with a similar structure but different substitution pattern. Quercetin is known for its strong antioxidant and anticancer properties.
3-O-Methylquercetin: A methylated derivative of quercetin with comparable biological activities.
The uniqueness of 3’-O-Methyltaxifolin lies in its specific methylation pattern, which enhances its stability and bioactivity compared to its non-methylated counterparts .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-4-7(2-3-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYULKXTGMJKKM-JKSUJKDBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313675 | |
Record name | (+)-Dihydroisorhamnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-91-4 | |
Record name | (+)-Dihydroisorhamnetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55812-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-O-Methyltaxifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Dihydroisorhamnetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-O-METHYLTAXIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYS2A6GP1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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